![molecular formula C18H26N2O2 B13681809 tert-Butyl 4-(indolin-6-yl)piperidine-1-carboxylate](/img/structure/B13681809.png)
tert-Butyl 4-(indolin-6-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(indolin-6-yl)piperidine-1-carboxylate is an organic compound with the molecular formula C18H26N2O2 and a molecular weight of 302.42 g/mol . This compound is notable for its structural complexity, which includes an indoline moiety and a piperidine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(indolin-6-yl)piperidine-1-carboxylate typically involves the reaction of indoline derivatives with piperidine carboxylates under controlled conditions. One common method includes the use of tert-butyl piperidine-1-carboxylate and indoline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(indolin-6-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized
Properties
Molecular Formula |
C18H26N2O2 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
tert-butyl 4-(2,3-dihydro-1H-indol-6-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-10-7-13(8-11-20)15-5-4-14-6-9-19-16(14)12-15/h4-5,12-13,19H,6-11H2,1-3H3 |
InChI Key |
MGVVFSILLIVCKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(CCN3)C=C2 |
Origin of Product |
United States |
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